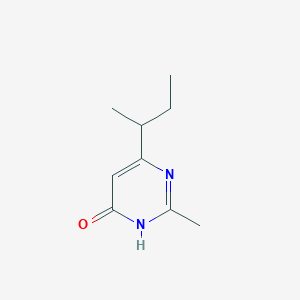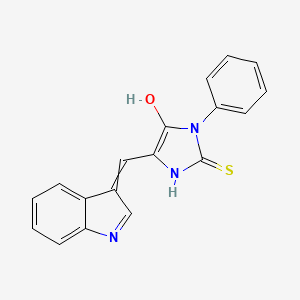
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
Overview
Description
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one is a heterocyclic compound with a unique chemical structure that has garnered attention for its potential biological and industrial applications. This compound is characterized by its thioxo group, phenyl ring, and indole moiety, which contribute to its distinct chemical properties and reactivity.
Scientific Research Applications
. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and antiviral properties. In medicine, it has shown promise as a lead compound for the development of new therapeutic agents. In industry, it is used in the production of various chemical products and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one typically involves the condensation of 1H-indole-3-carboxaldehyde with phenylhydrazine in the presence of a thiolating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioxo group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the imidazolidine-4-one ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioxo group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidine derivatives, and substituted imidazolidine compounds. These products can be further utilized in various chemical and pharmaceutical applications.
Mechanism of Action
The mechanism by which (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound's indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thioxo group and phenyl ring contribute to the compound's stability and reactivity, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one is unique compared to other similar compounds due to its specific structural features. Similar compounds include thioindoxylidene imidazolidine-4-one and 5-(1H-indol-3-ylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. These compounds share the indole and phenyl groups but differ in their heterocyclic rings and functional groups, leading to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-hydroxy-5-(indol-3-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAAJDXMGZCGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


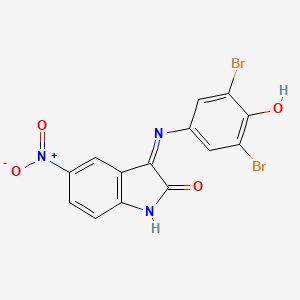
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)
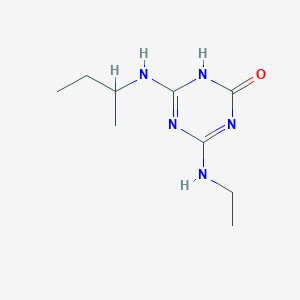
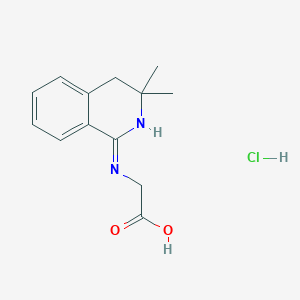
![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)
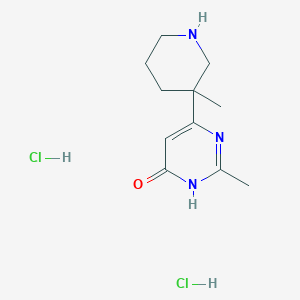
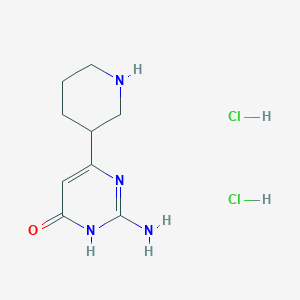
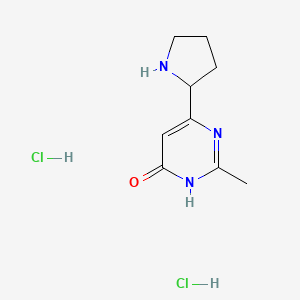
![2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1414475.png)

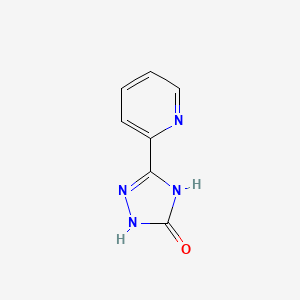
![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)

